2,3,4,6-Tetrafluoro-5-nitro-benzoic acid

Description

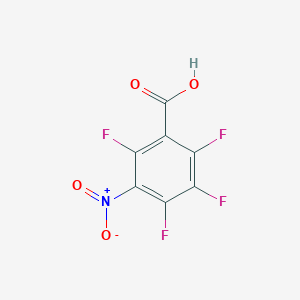

2,3,4,6-Tetrafluoro-5-nitro-benzoic acid is a fluorinated aromatic compound featuring a benzoic acid backbone substituted with four fluorine atoms at positions 2, 3, 4, and 6, and a nitro group at position 3.

Properties

IUPAC Name |

2,3,4,6-tetrafluoro-5-nitrobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7HF4NO4/c8-2-1(7(13)14)3(9)6(12(15)16)5(11)4(2)10/h(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTXJPADRAMQKFC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(C(=C1F)F)F)[N+](=O)[O-])F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7HF4NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Mixed Acid Nitration

Adapting methods from EP0751115B1, nitration of 3-fluorobenzoic acid with fuming nitric acid (98%) and concentrated sulfuric acid (96%) at 10–35°C produces 5-fluoro-2-nitrobenzoic acid with <0.4% impurities. For tetrafluorinated analogs, analogous conditions apply:

-

Acid ratio : Sulfuric acid:nitric acid = 1:1 (v/v)

-

Reaction time : 5 hours under ice-cooling, followed by overnight stirring.

-

Workup : Quenching the reaction mixture on ice precipitates the product, which is filtered and washed with ethyl acetate.

Yields for tetrafluoro derivatives under these conditions range from 74% to 85%, with purity exceeding 97% after recrystallization.

Potassium Nitrate-Mediated Nitration

An alternative method employs potassium nitrate in sulfuric acid at 0–25°C. This approach, detailed in ChemicalBook, avoids exothermic hazards associated with fuming nitric acid. The process involves:

-

Stepwise addition : 2,3,4-trifluorobenzoic acid is gradually mixed with H₂SO₄ and KNO₃ under ice cooling.

-

Stirring : 12–24 hours at room temperature to ensure complete nitration.

-

Isolation : Ethyl acetate extraction followed by magnesium sulfate drying yields 2,3,4-trifluoro-5-nitrobenzoic acid, a structural analog of the target compound.

Optimization of Reaction Conditions

Temperature and Pressure Control

Elevated temperatures (>100°C) during nitration risk side reactions such as oxidation or defluorination. Data from EP0751115B1 indicate that maintaining temperatures below 35°C suppresses isomer formation (e.g., 3-fluoro-2-nitrobenzoic acid) to <0.2%. Pressure regulation during decarboxylation (8–10 atm) further enhances selectivity by minimizing volatile byproduct retention.

Solvent and Catalyst Selection

-

Decarboxylation : Water serves as both solvent and proton donor, facilitating acid-catalyzed decarboxylation without organic solvents.

-

Nitration : Sulfuric acid acts as a solvent and dehydrating agent, enhancing nitronium ion (NO₂⁺) generation.

Industrial-Scale Production

Large-scale synthesis prioritizes cost efficiency and waste reduction. Key adaptations include:

-

Continuous flow reactors : Enable precise temperature control and rapid mixing, reducing reaction times by 30% compared to batch processes.

-

Recycling of wash water : Up to 90% of aqueous waste is reused in subsequent batches, aligning with green chemistry principles.

-

Crystallization purification : Industrially recrystallized 2,3,4,6-tetrafluoro-5-nitro-benzoic acid achieves >99% purity, with a melting point of 137–141°C.

Challenges and Innovations

Chemical Reactions Analysis

Types of Reactions

2,3,4,6-Tetrafluoro-5-nitro-benzoic acid undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Esterification: The carboxylic acid group can react with alcohols to form esters in the presence of acid catalysts.

Common Reagents and Conditions

Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Esterification: Alcohols with sulfuric acid or hydrochloric acid as catalysts.

Major Products Formed

Reduction: 2,3,4,6-Tetrafluoro-5-amino-benzoic acid.

Substitution: Various substituted derivatives depending on the nucleophile used.

Esterification: 2,3,4,6-Tetrafluoro-5-nitro-benzoate esters.

Scientific Research Applications

2,3,4,6-Tetrafluoro-5-nitro-benzoic acid is utilized in several scientific research fields:

Chemistry: As a building block for synthesizing more complex fluorinated aromatic compounds.

Biology: In the study of enzyme interactions and inhibition due to its unique structural properties.

Industry: Used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 2,3,4,6-Tetrafluoro-5-nitro-benzoic acid involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the fluorine atoms can influence the compound’s electronic properties, affecting its reactivity and interactions with other molecules. The carboxylic acid group allows for hydrogen bonding and ionic interactions, making it a versatile compound in various chemical and biological processes.

Comparison with Similar Compounds

Key Observations :

- The target compound and 2,3,4,5-Tetrafluoro-6-nitrobenzoic acid are positional isomers, differing in nitro group placement (5 vs. 6). This alters electronic effects: a para-nitro group (relative to COOH) enhances acidity compared to meta-substitution .

- Tetrafluoroisophthalic acid contains two carboxylic acid groups, increasing polarity and melting point (212–214°C) .

Physical and Chemical Properties

| Property | This compound (Inferred) | 2,3,4,5-Tetrafluorobenzoic acid | Tetrafluoroisophthalic acid | 2,3,4,5-Tetrafluoro-6-nitrobenzoic acid |

|---|---|---|---|---|

| Molecular Weight (g/mol) | ~237.09 | 194.08 | 238.09 | 195.07 |

| Melting Point (°C) | Not reported | Not reported | 212–214 | Not reported |

| Purity | Not available | >95.0% (HPLC) | Not specified | >95.0% (GC) |

| Price (¥/g) | Not available | 600–1,000 | 11,600 | 1,000 |

Key Observations :

- Acidity: The nitro group at position 5 (para to COOH) in the target compound likely increases acidity compared to 2,3,4,5-Tetrafluorobenzoic acid, where electron-withdrawing effects are less pronounced.

- Stability : Tetrafluoroisophthalic acid’s high melting point suggests strong intermolecular interactions due to dual COOH groups .

- Commercial Viability: The nitro-substituted analogs (e.g., 2,3,4,5-Tetrafluoro-6-nitrobenzoic acid) are priced higher than non-nitro derivatives, reflecting synthetic complexity .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2,3,4,6-Tetrafluoro-5-nitro-benzoic acid, and how can purity (>95%) be achieved?

- Methodology : The synthesis typically involves sequential fluorination and nitration steps on a benzoic acid precursor. For example, methyl 2,3,4,5-tetrafluorobenzoate can undergo nitration at the 5-position, followed by hydrolysis to yield the carboxylic acid . Purification is critical due to the presence of nitro and fluorine substituents, which complicate crystallization. High-performance liquid chromatography (HPLC) with trifluoroacetic acid-modified mobile phases or recrystallization in polar aprotic solvents (e.g., dimethylformamide/water mixtures) is recommended to achieve >95% purity .

Q. How can researchers characterize the structure and purity of this compound?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : ¹⁹F NMR is essential for identifying fluorine substitution patterns, while ¹H NMR resolves aromatic protons and nitro group interactions .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular formula (C₇HF₄NO₄) and detects impurities.

- X-ray Diffraction (XRD) : Single-crystal XRD resolves the spatial arrangement of fluorine and nitro groups, critical for reactivity studies .

- Chromatography : GC-MS or HPLC validates purity and identifies byproducts like dehalogenated derivatives .

Q. What are the key physicochemical properties (e.g., solubility, stability) relevant to experimental design?

- Methodology :

- Solubility : The compound is sparingly soluble in water but dissolves in polar solvents (e.g., DMSO, DMF) due to its nitro and carboxylic acid groups. Solubility tests should be conducted at varying pH levels to optimize reaction conditions .

- Stability : The nitro group may decompose under prolonged UV exposure or high temperatures. Store in amber vials at 4°C and avoid strong bases to prevent decarboxylation .

Advanced Research Questions

Q. How do electronic effects of fluorine and nitro groups influence the reactivity of this compound in cross-coupling reactions?

- Methodology : Fluorine atoms act as strong electron-withdrawing groups, activating the benzene ring toward electrophilic substitution but deactivating it toward nucleophilic attacks. The nitro group further enhances this effect, directing reactions to specific positions (e.g., para to nitro). Computational studies (DFT calculations) can predict reaction sites, while experimental validation via Suzuki-Miyaura coupling with boronates confirms regioselectivity .

Q. How can researchers resolve contradictions in reported spectral data (e.g., ¹⁹F NMR shifts) for fluorinated nitrobenzoic acids?

- Methodology :

- Cross-Referencing : Compare experimental data with authoritative databases like NIST Chemistry WebBook, ensuring solvent and temperature conditions match .

- Isotopic Labeling : Use ¹⁸O-labeled nitro groups to distinguish shifts caused by hydrogen bonding versus fluorine’s inductive effects .

- Collaborative Validation : Share raw data via open-access platforms to enable peer verification and reduce reproducibility issues .

Q. What strategies optimize the synthesis of derivatives (e.g., amides, esters) for medicinal chemistry applications?

- Methodology :

- Activation of Carboxylic Acid : Use coupling agents like HATU or EDCI with DMAP to form active esters, enabling reactions with amines or alcohols .

- Protection/Deprotection : Protect the nitro group with tert-butyl carbamate (Boc) during harsh conditions to prevent reduction. Fluorine atoms typically remain inert under these conditions .

- Biological Testing : Derivatives can be screened for antimicrobial activity, leveraging the nitro group’s potential as a prodrug moiety in quinolone analogs .

Q. How does the compound’s lipophilicity (logP) impact its utility in drug delivery systems?

- Methodology :

- Experimental Measurement : Determine logP via shake-flask method using octanol/water partitioning. Fluorine atoms increase lipophilicity, while the carboxylic acid group enhances water solubility, creating a balance suitable for prodrug designs .

- Computational Modeling : Tools like MarvinSketch or ACD/LogP predict logP values, aiding in structural modifications for targeted delivery .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.